

The Discovery and Isolation of Moschamine: A Technical Guide

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Compound of Interest

Compound Name: Moschamine

Cat. No.: B1147180

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Introduction

Moschamine, a naturally occurring phenylpropenoic acid amide, has garnered significant interest within the scientific community for its diverse biological activities. Also known as N-feruloylserotonin, this compound is found in a variety of plant species, notably in the seeds of safflower (*Carthamus tinctorius*) and the flowers of cornflower (*Centaurea cyanus*).^{[1][2]} Its discovery has paved the way for investigations into its therapeutic potential, particularly its anti-inflammatory and serotonergic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Moschamine**, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Physicochemical Properties of Moschamine

Property	Value	Reference
Chemical Formula	C20H20N2O4	[3]
Molecular Weight	352.39 g/mol	[3]
CAS Number	193224-22-5	[3]
Appearance	Solid	
IUPAC Name	(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide	

Experimental Protocols: Isolation and Purification

The isolation of **Moschamine** from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on methodologies reported for its successful isolation from safflower seed meal.

Protocol 1: Extraction and Fractionation of Moschamine from Safflower Seed Meal

This protocol details the initial extraction and subsequent liquid-liquid partitioning to obtain a crude extract enriched with **Moschamine**.

1. Materials and Equipment:

- Dried and powdered safflower (*Carthamus tinctorius*) seed meal
- 100% Ethanol
- 80% Methanol
- n-Hexane
- Ethyl acetate

- Distilled water
- Reflux apparatus
- Rotary evaporator
- Separatory funnel
- Filter paper

2. Procedure:

- Extraction:
 1. Weigh 0.3 kg of powdered safflower seed meal.
 2. Perform reflux extraction with 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL) for 1 hour.
 3. Repeat the extraction process three times.
 4. Combine the filtrates from all extractions.
- Concentration:
 1. Evaporate the combined ethanol filtrate to dryness under vacuum at 60°C using a rotary evaporator.
- Solvent Partitioning:
 1. Dissolve the resulting residue in 500 mL of 80% methanol.
 2. Perform liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the n-hexane phase.
 3. Evaporate the methanol phase to dryness.
 4. Dissolve the residue in 300 mL of ethyl acetate.

5. Wash the ethyl acetate phase with 300 mL of distilled water.
6. Collect the ethyl acetate phase, which now contains the crude **Moschamine** extract.

Protocol 2: Purification of Moschamine by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the final purification step to isolate high-purity **Moschamine** from the crude extract.

1. Materials and Equipment:

- Crude **Moschamine** extract (from Protocol 1)
- Chloroform (CHCl_3)
- Methanol (MeOH)
- 0.1 M Hydrochloric acid (HCl)
- High-Speed Counter-Current Chromatography (HSCCC) instrument
- HPLC system for purity analysis

2. Procedure:

- Solvent System Preparation:
 1. Prepare a two-phase solvent system by mixing CHCl_3 , methanol, and 0.1 M HCl in a volume ratio of 1:1:1.
 2. Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases just before use.
- HSCCC Separation:
 1. Use the upper phase of the solvent system as the stationary phase and the lower phase as the mobile phase.

2. Dissolve 40 mg of the dried crude sample in 10 mL of the upper phase to prepare the sample solution.
 3. Perform the HSCCC separation under optimized conditions.
- Fraction Collection and Analysis:
 1. Collect the fractions corresponding to the **Moschamine** peak.
 2. Analyze the purity of the isolated **Moschamine** using HPLC.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and purification of **Moschamine**.

Table 1: Yield and Purity of **Moschamine** from Safflower Seed Meal

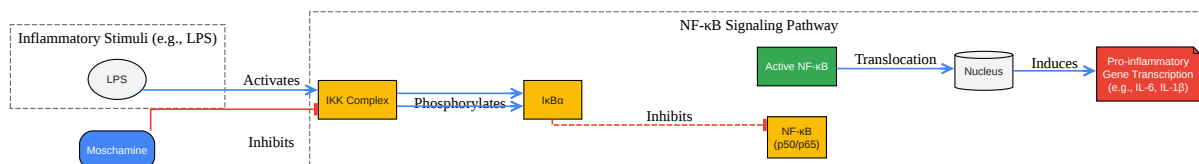
Parameter	Value	Reference
Starting Material	40 mg crude sample	
Yield of N-feruloyl serotonin	7.5 mg	
Purity of N-feruloyl serotonin	98.8%	

Biological Activity and Signaling Pathways

Moschamine exhibits significant anti-inflammatory properties through the inhibition of key signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

Moschamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a critical transcription factor in the inflammatory response. It can suppress the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3.

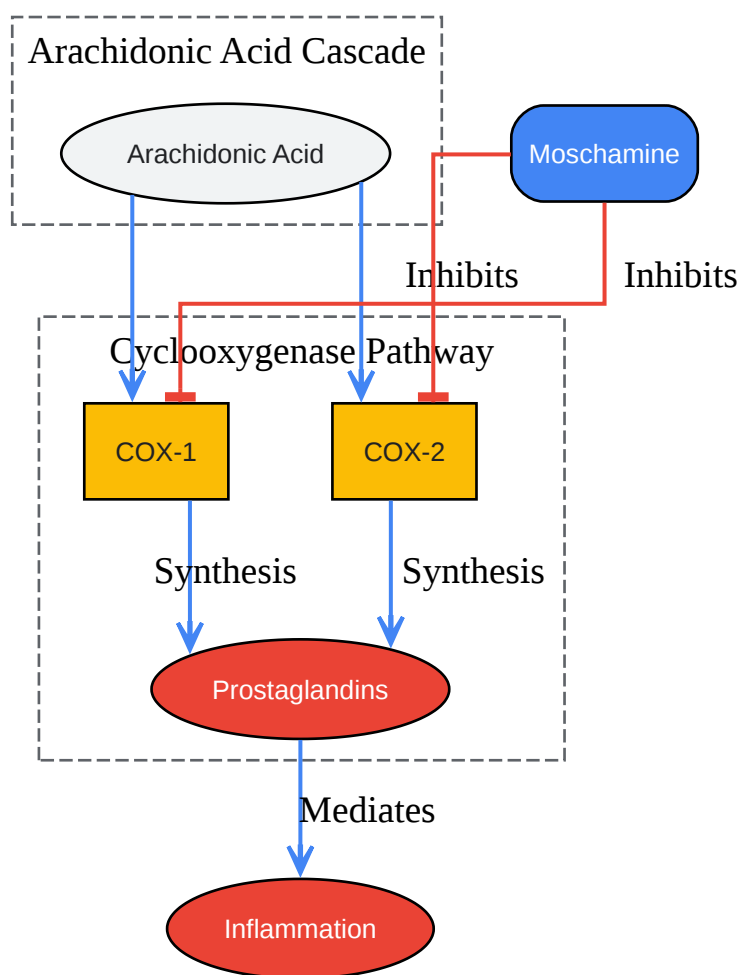


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Caption: **Moschamine** inhibits the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Moschamine is a potent inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.



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Caption: **Moschamine** inhibits COX-1 and COX-2 enzymes.

Spectroscopic Data

The structure of **Moschamine** is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data of **Moschamine**

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Indole Moiety		
2	-	123.0
3	-	112.1
3a	-	127.8
4	7.01 (d, J=8.4 Hz)	111.9
5	-	150.5
6	6.70 (dd, J=8.4, 2.4 Hz)	112.2
7	6.80 (d, J=2.4 Hz)	102.8
7a	-	131.6
8 (CH ₂)	2.91 (t, J=7.2 Hz)	25.7
9 (CH ₂)	3.55 (q, J=7.2 Hz)	40.2
NH-1	10.58 (s)	-
5-OH	8.65 (s)	-
Feruloyl Moiety		
1'	-	126.9
2'	6.88 (d, J=8.1 Hz)	110.6
3'	-	148.1
4'	-	149.2
5'	7.12 (d, J=1.8 Hz)	116.0
6'	6.98 (dd, J=8.1, 1.8 Hz)	123.2
7' (CH)	7.39 (d, J=15.6 Hz)	141.5
8' (CH)	6.45 (d, J=15.6 Hz)	118.6
9' (C=O)	-	166.4

3'-OCH ₃	3.82 (s)	56.0
4'-OH	9.55 (s)	-
NH	8.15 (t, J=5.4 Hz)	-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The fragmentation pattern of amides often involves cleavage adjacent to the carbonyl group and the nitrogen atom.

Conclusion

Moschamine represents a promising natural product with well-defined anti-inflammatory activities. The detailed protocols for its isolation and purification from safflower seed meal, utilizing techniques such as High-Speed Counter-Current Chromatography, provide a clear pathway for obtaining this compound for further research and development. The elucidation of its inhibitory effects on the NF- κ B and COX signaling pathways offers a molecular basis for its therapeutic potential. The comprehensive spectroscopic data presented herein serves as a crucial reference for the identification and characterization of **Moschamine**. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this intriguing molecule.

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